![molecular formula C13H15NO5 B2430474 (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 62182-54-1](/img/structure/B2430474.png)
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
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Description
(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid, also known as Boc-3-hydroxypyrrolidine-2-carboxylic acid, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
Synthesis of Enantiopure Polyhydroxylated Pyrrolidines : Lombardo et al. (2001) reported the synthesis of enantiopure polyhydroxylated pyrrolidines, important for their enzymatic inhibition properties. They utilized an entropy-controlled reaction in the synthesis process, which included a key reaction step involving (2S,3S,4S)-1-hydroxy-2-ethenyl-3,4-bis(benzyloxy)pyrrolidine (Lombardo, M., Fabbroni, S., & Trombini, C. (2001)).
Solid-Phase Peptide Synthesis : Wagner and Tilley (1990) synthesized a β-hydroxyaspartic acid derivative, protected for incorporation into peptides via solid-phase synthesis. This derivative was synthesized from N-Boc-(R)-serine, showcasing an application in peptide synthesis (Wagner, R., & Tilley, J. (1990)).
Labeling for Mammalian Metabolic Studies : Kurosawa and Nishioka (1996) efficiently labeled L-DOPS, a norepinephrine precursor amino acid, with carbon-14 at the propionic acid moiety for mammalian metabolic studies. This labeling process involved a synthesis chain that included the use of 3,4-bis(benzyloxy) [carbonyl-14C]-benzaldehyde (Kurosawa, M., & Nishioka, K. (1996)).
Synthesis and Tautomerism Study : Momose et al. (1979) conducted syntheses of 3-hydroxypyrroles and examined their tautomerism. They utilized methods such as hydrogenolysis of benzyl esters and acid cleavage of tert-butyl ester, which are relevant to understanding the properties and behavior of pyrrolidines (Momose, T., Tanaka, T., Yokota, T., Nagamoto, N., & Yamada, K. (1979)).
Stereochemistry in Synthesis of Thiazolidine Carboxylic Acids : Jagtap et al. (2016) investigated the stereochemistry in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. They explored the effect of substituents on aromatic aldehydes in the reaction, which is crucial for understanding the stereochemistry and synthesis of such compounds (Jagtap, R. M., Rizvi, M., Dangat, Y. B., & Pardeshi, S. (2016)).
properties
IUPAC Name |
(2S,3S)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPQILKAQMLKV-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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